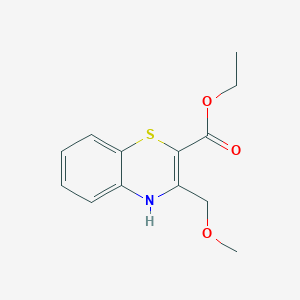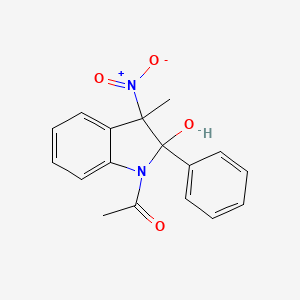![molecular formula C14H26O2 B14354025 1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane CAS No. 90819-53-7](/img/structure/B14354025.png)
1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane is an organic compound with the molecular formula C14H28O2 It is characterized by the presence of two 2-methylprop-1-en-1-yloxy groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane can be synthesized through a multi-step process involving the reaction of hexane-1,6-diol with 2-methylprop-1-en-1-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-1-en-1-yloxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds:
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with different functional groups.
1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene: Contains a bromine atom and a benzene ring, differing in reactivity and applications.
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane: Contains a trimethylsilane group, used in different synthetic applications.
Uniqueness: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions
Properties
| 90819-53-7 | |
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1,6-bis(2-methylprop-1-enoxy)hexane |
InChI |
InChI=1S/C14H26O2/c1-13(2)11-15-9-7-5-6-8-10-16-12-14(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
RDKDTYUGZBWGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COCCCCCCOC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)



![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)

